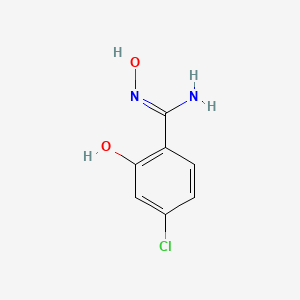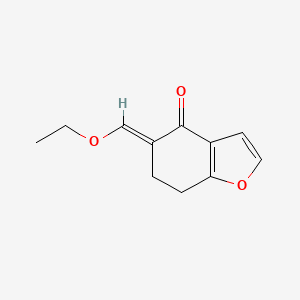
5-(Ethoxymethylidene)-4,5,6,7-tetrahydro-1-benzofuran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethoxymethylidene)-4,5,6,7-tetrahydro-1-benzofuran-4-one is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethylidene)-4,5,6,7-tetrahydro-1-benzofuran-4-one typically involves the reaction of ethoxymethylidene compounds with benzofuran derivatives. One common method includes the condensation of ethyl 2-ethoxymethylidenemalonate with benzofuran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(Ethoxymethylidene)-4,5,6,7-tetrahydro-1-benzofuran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxymethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
5-(Ethoxymethylidene)-4,5,6,7-tetrahydro-1-benzofuran-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Ethoxymethylidene)-4,5,6,7-tetrahydro-1-benzofuran-4-one involves its interaction with specific molecular targets. The ethoxymethylidene group can participate in various chemical reactions, allowing the compound to act as an intermediate in the synthesis of other biologically active molecules. The benzofuran core can interact with enzymes and receptors, influencing biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxymethylidene-3-oxo esters: These compounds share the ethoxymethylidene group and exhibit similar reactivity.
Benzofuran derivatives: Compounds with similar benzofuran cores, such as 4-hydroxybenzofuran and 5-methylbenzofuran, have comparable chemical properties.
Uniqueness
5-(Ethoxymethylidene)-4,5,6,7-tetrahydro-1-benzofuran-4-one is unique due to its specific combination of the ethoxymethylidene group and the tetrahydrobenzofuran core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(5E)-5-(ethoxymethylidene)-6,7-dihydro-1-benzofuran-4-one |
InChI |
InChI=1S/C11H12O3/c1-2-13-7-8-3-4-10-9(11(8)12)5-6-14-10/h5-7H,2-4H2,1H3/b8-7+ |
Clave InChI |
QLGIGDDGBYWKJM-BQYQJAHWSA-N |
SMILES isomérico |
CCO/C=C/1\CCC2=C(C1=O)C=CO2 |
SMILES canónico |
CCOC=C1CCC2=C(C1=O)C=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol](/img/structure/B13316686.png)
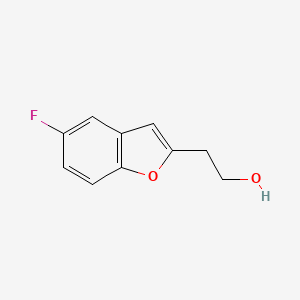
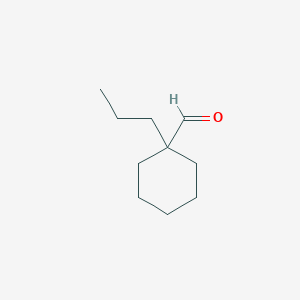
![1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13316705.png)
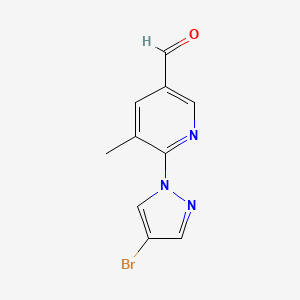
![2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13316720.png)
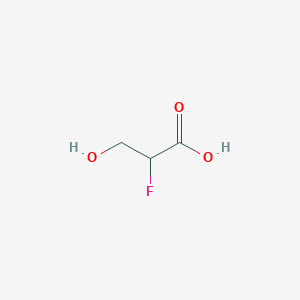
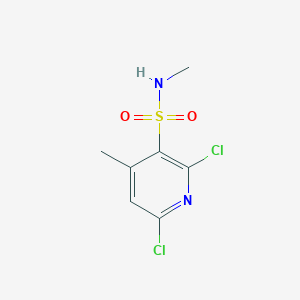
![3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13316731.png)

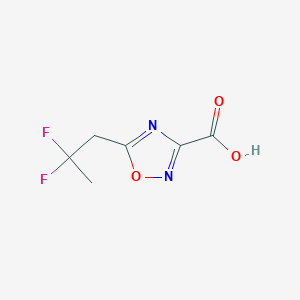
amine](/img/structure/B13316757.png)
![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B13316763.png)
